molecular formula C12H23NO4 B13406896 Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate

Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate

Cat. No.: B13406896
M. Wt: 245.32 g/mol
InChI Key: OYKRWXQXIRNHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate typically involves esterification reactions. One common method is the reaction of 3-methoxy-2-methyl-3-oxopropylamine with ethyl 3-bromobutanoate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 3-((3-Methoxy-2-methyl-3-oxopropyl)(methyl)amino)butanoate involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of Trimeperidine Hydrochloride, an analgesic compound. The molecular pathways involved include binding to opioid receptors, which modulate pain perception .

Properties

IUPAC Name

ethyl 3-[(3-methoxy-2-methyl-3-oxopropyl)-methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-17-11(14)7-10(3)13(4)8-9(2)12(15)16-5/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKRWXQXIRNHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N(C)CC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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